molecular formula C13H9Li2N5O9S2 B1675367 Lucifer Yellow carbohydrazide CAS No. 67769-47-5

Lucifer Yellow carbohydrazide

Cat. No. B1675367
CAS RN: 67769-47-5
M. Wt: 443.4 g/mol
InChI Key: RPKCZJYDUKVMGF-UHFFFAOYSA-L
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Description

Lucifer Yellow carbohydrazide is a water-soluble dye with excitation/emission peaks of 428/536 nm . It is commonly used for studying neuronal morphology because it contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation .


Synthesis Analysis

Lucifer Yellow was introduced in 1978 and has been extremely useful in studying cell structure and communications . This dye has been used mostly for labelling cells by intracellular injection from microelectrodes . It has been useful for detecting channels such as pannexins, hemichannels and P2×7 purinergic receptors .


Molecular Structure Analysis

The molecular structure of Lucifer Yellow CH, Li+ salt is described in the literature . An important use of LY, and in particular for glia, smooth muscle and ICC is for detecting cell-to-cell coupling by gap junctions .


Chemical Reactions Analysis

Lucifer Yellow is compounded with carbohydrazide (CH) and prepared as a lithium salt . Other cations such as ammonium or potassium can be used when lithium is undesirable, but the resulting salts are less soluble in water .


Physical And Chemical Properties Analysis

Lucifer Yellow carbohydrazide dye is an organic dilithium salt having 6-amino-2-[(hydrazinocarbonyl)amino]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonate as the counterion . It has a role as a fluorochrome .

Scientific Research Applications

Endocytosis Assays in Yeast

Lucifer Yellow carbohydrazide is utilized as a marker for fluid-phase endocytosis in yeast cells, where its internalization can be visualized by fluorescence microscopy. This application is crucial for understanding the endocytic pathways and mechanisms in yeast, as LY accumulation in the yeast vacuole provides a direct indicator of fluid-phase endocytosis. Such assays are often combined with α-factor uptake and degradation assays for a comprehensive analysis of yeast endocytosis, making LY a valuable tool in cell biology research related to membrane trafficking and cellular uptake mechanisms (Dulić et al., 1991).

Uptake in Dunaliella Species

Research on halotolerant unicellular green algae, Dunaliella spp., demonstrated the ultrarapid endocytotic uptake of Lucifer Yellow carbohydrazide, among other fluorescent compounds. This study highlighted the dye's role in investigating cellular uptake mechanisms, particularly in species adapted to extreme environments like salt pools. The inability to inhibit this uptake with various inhibitors suggests a unique endocytotic process, shedding light on the adaptability and cellular processes of extremophilic organisms (Ginzburg et al., 1999).

Immunodetection of Measles Antigen

An innovative application of Lucifer Yellow carbohydrazide is its conjugation to antibodies for the detection of measles antigen. This approach, utilizing LYCH conjugated to monkey anti-measles IgG, showcased enhanced fluorescence and ease of use compared to traditional fluorescein isothiocyanate (FITC) conjugates. This development has potential implications for improving diagnostic assays for measles and possibly other viral infections, demonstrating the versatility of LY in biomedical research (Njayou & Mouliom, 1996).

Macrophage Studies

LY has been employed to study macrophage functions, specifically probing the efflux mechanisms of fluorescent dyes from the cytoplasmic matrix. This research provided insights into the cellular transport mechanisms, indicating the presence of probenecid-inhibitable transporters in macrophages. Such studies are fundamental for understanding macrophage physiology, including the secretion of organic anions and the cellular detoxification processes (Steinberg et al., 1987).

Cell Surface Glycoconjugate Labeling

Another notable application of Lucifer Yellow CH is in the labeling of cell surface glycoconjugates. By reacting with cell surface molecules oxidized with NaIO4 or galactose oxidase, LYCH allows for the visualization of glycoconjugates on cell surfaces. This application is particularly useful in the study of cell surface components and interactions, providing a tool for the detailed analysis of cellular membranes and their functions (Spiegel et al., 1983).

Future Directions

Lucifer Yellow continues to be a valuable tool in cell biology, particularly in studying neuronal morphology . Its use in future research will likely continue to evolve as new techniques and applications are developed .

properties

IUPAC Name

dilithium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O9S2.2Li/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKCZJYDUKVMGF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Li2N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040167
Record name Lucifer Yellow CH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucifer Yellow CH

CAS RN

67769-47-5
Record name Lucifer Yellow CH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067769475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucifer Yellow CH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilithium 6-amino-2-[(hydrazinocarbonyl)amino]-2,3-dihydro-1,3-dioxo-1H-benz[de]isoquinoline-5,8-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUCIFER YELLOW CARBOHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCO2N780C2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
T Mayr, D Wencel, T Werner - Fresenius' journal of analytical chemistry, 2001 - Springer
… In a search for specific indicators for the application in optical sensors we found that the fluorescent naphthalimide derivative lucifer yellow carbohydrazide (LY–CH) binds Cu(II) …
Number of citations: 29 link.springer.com
M Njayou, C Mouliom - World Journal of Microbiology and Biotechnology, 1996 - Springer
… Although fluorescein isothiocyanate is often used as the fluorescent marker, Lucifer Yellow carbohydrazide (LYCH; Figure I), which is similar in terms of its ease of use and fluorescence …
Number of citations: 5 link.springer.com
NH CNH - Handbook of Biological Dyes and Stains: Synthesis …, 2010 - books.google.com
… Names 1H-Benz [de] isoquinoline-5, 8-disulfonic acid, 6-amino-2-[(hydrazinocarbonyl) amino]-2, 3-dihydro-1, 3-dioxo-, dilithium salt; Lucifer Yellow CH; Lucifer Yellow carbohydrazide …
Number of citations: 4 books.google.com
HA Atkinson, A Daniels, ND Read - Fungal Genetics and Biology, 2002 - Elsevier
… Conidia treated with the endocytic markers Lucifer Yellow carbohydrazide, FITC-dextran, and FM4-64 … Furthermore, internalization of FITC-dextran and Lucifer Yellow carbohydrazide by …
Number of citations: 91 www.sciencedirect.com
R Roszak, S Rambour - Protoplasma, 1997 - Springer
Lucifer Yellow (LY), a membrane-impermeant anion, was able to enterArabidopsis thaliana cells. LY was taken up by fluid-phase endocytosis and a plasmalemmal anionic carrier …
Number of citations: 21 link.springer.com
V Dulic, M Egerton, I Elguindi, S Raths, B Singer… - Methods in …, 1991 - Elsevier
Publisher Summary This chapter describes the yeast endocytosis assays. Lucifer Yellow carbohydrazide (LY) is asmall fluorescent molecule that can be used as a marker of fluid-phase …
Number of citations: 215 www.sciencedirect.com
L Waltschewa, A Kotyk, P Venkov - Yeast, 1991 - Wiley Online Library
… The internalization of lucifer yellow carbohydrazide in VY 1 160 cells is time-, temperature- and encrgy-dependent and consistent with a fluidphase mechanism ofendocytosis. The rate …
Number of citations: 4 onlinelibrary.wiley.com
M Klein, E Martinoia, G Weissenböck - FEBS letters, 1997 - Elsevier
Contrasting observations exist which indicate that in plants the fluorescent dye lucifer yellow CH (LYCH) either can be used as a tracer for endocytosis or as a substrate for an anion …
Number of citations: 37 www.sciencedirect.com
L Cole, J Coleman, A Kearns… - Journal of Cell …, 1991 - journals.biologists.com
… The small, low molecular weight fluorescent molecule, Lucifer Yellow carbohydrazide (LY-CH, Afr=457.2), a disulphonated 4-aminonapthalimide, like all Lucifer Yellow derivatives, is …
Number of citations: 57 journals.biologists.com
WF Wolkers, SA Looper, RA Fontanilla… - … et Biophysica Acta (BBA …, 2003 - Elsevier
… Fluid phase endocytosis was studied using lucifer yellow carbohydrazide (LY) as a marker. Membrane properties were studied using Fourier transform infrared spectroscopy (FTIR) and …
Number of citations: 89 www.sciencedirect.com

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